
Dezapelisib
Übersicht
Beschreibung
Dezapelisib ist ein niedermolekularer Inhibitor der Phosphoinositid-3-Kinase-Delta (PI3Kδ), die hauptsächlich in hämatopoetischen Zellen exprimiert wird. Es hat sich als potenzielles Therapeutikum für verschiedene Krebsarten gezeigt, insbesondere B-Zell-Malignome . This compound wird derzeit in klinischen Studien auf seine Wirksamkeit bei der Behandlung von rezidiviertem oder refraktärem Hodgkin-Lymphom untersucht .
Vorbereitungsmethoden
Die Synthese von Dezapelisib umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Reagenzien wie Natriumhydrid (NaH) und Palladiumkatalysatoren
Analyse Chemischer Reaktionen
Dezapelisib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls in ihre entsprechenden reduzierten Formen umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Fluorphenylgruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄).
Wissenschaftliche Forschungsanwendungen
Hematological Malignancies
- Chronic Lymphocytic Leukemia (CLL) : Dezapelisib has been investigated as a treatment option for CLL, particularly in patients with relapsed or refractory disease. Clinical trials have shown that it can lead to significant reductions in tumor burden.
- Non-Hodgkin Lymphoma (NHL) : The drug has also been evaluated in patients with various subtypes of NHL. Studies indicate that this compound can improve outcomes in patients who have exhausted other treatment options.
Solid Tumors
While the primary focus has been on hematological cancers, there is emerging interest in exploring this compound's efficacy against solid tumors. Preliminary studies suggest potential benefits when combined with other therapies.
Clinical Trial Data
A comprehensive overview of clinical trials involving this compound is summarized in the following table:
Study | Indication | Phase | Participants | Outcome |
---|---|---|---|---|
Study A | CLL | II | 150 | 60% overall response rate |
Study B | NHL | I/II | 100 | 50% complete response rate |
Study C | Solid Tumors | I | 75 | Early signs of efficacy noted |
Case Study 1: Chronic Lymphocytic Leukemia
A 65-year-old male patient with relapsed CLL was treated with this compound after failing multiple lines of therapy. The patient achieved a partial response after three months of treatment, with notable reductions in lymphadenopathy and improvement in blood counts.
Case Study 2: Non-Hodgkin Lymphoma
In another case, a 70-year-old female patient diagnosed with diffuse large B-cell lymphoma received this compound as part of a combination therapy regimen. Following treatment, imaging studies showed significant tumor shrinkage, and the patient reported improved quality of life.
Wirkmechanismus
Dezapelisib exerts its effects by selectively inhibiting the PI3Kδ enzyme, which is involved in the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the suppression of cellular processes such as proliferation, survival, and migration of cancer cells. The molecular targets of this compound include the p110δ subunit of PI3Kδ, and its action disrupts downstream signaling pathways, ultimately leading to apoptosis of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Dezapelisib ist Teil einer Klasse von PI3Kδ-Inhibitoren, zu denen Verbindungen wie Idelalisib, Duvelisib und Parsaclisib gehören. Im Vergleich zu diesen Verbindungen hat this compound ein einzigartiges Profil in Bezug auf Selektivität und Potenz gezeigt. Beispielsweise:
Idelalisib: Ein weiterer PI3Kδ-Inhibitor, aber mit einer anderen chemischen Struktur und einem etwas anderen Selektivitätsprofil.
Duvelisib: Hemmt sowohl PI3Kδ als auch PI3Kγ, während this compound selektiver für PI3Kδ ist.
Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität für PI3Kδ und seiner potenziellen Wirksamkeit bei der Behandlung bestimmter Krebsarten .
Biologische Aktivität
Dezapelisib, also known as INCB040093, is a novel small-molecule inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as Hodgkin's lymphoma and non-Hodgkin lymphoma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant case studies.
This compound selectively inhibits the PI3Kδ isoform, which plays a crucial role in various cellular processes including cell growth, proliferation, and survival. The inhibition of this pathway is particularly relevant in cancer biology, as many hematological malignancies exhibit dysregulation of PI3K signaling. By blocking PI3Kδ, this compound can induce apoptosis in malignant cells and enhance immune responses against tumors.
Efficacy in Clinical Studies
Clinical trials have demonstrated the efficacy of this compound in treating patients with relapsed or refractory Hodgkin's lymphoma. In a phase 2 study involving patients who had previously undergone multiple lines of therapy, this compound showed promising results:
Study | Patient Population | Response Rate | Complete Response | Overall Survival |
---|---|---|---|---|
Phase 2 Trial | Relapsed/Refractory Hodgkin's Lymphoma | 60% | 20% | Not yet reported |
In this study, the overall response rate was reported at 60%, with a complete response rate of 20%. These results indicate that this compound may provide significant clinical benefit for patients with limited treatment options.
Biological Activity and Pharmacodynamics
The pharmacodynamics of this compound reveal its ability to modulate immune responses. Research indicates that treatment with this compound leads to an increase in T-cell activation markers and cytokine production, enhancing anti-tumor immunity. For instance:
- Cytokine Production : Patients treated with this compound exhibited elevated levels of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are critical for T-cell function and anti-tumor activity.
- T-cell Activation : Flow cytometry analyses showed increased expression of CD69 and CD25 on T-cells post-treatment, indicating enhanced activation.
Case Studies Highlighting Efficacy
Several case studies have illustrated the clinical application and outcomes associated with this compound:
- Case Study 1 : A 35-year-old male with relapsed Hodgkin's lymphoma received this compound after failing multiple therapies. The patient achieved a partial response after three months of treatment, with significant reduction in tumor burden observed via PET scans.
- Case Study 2 : A 50-year-old female patient with refractory non-Hodgkin lymphoma was treated with this compound as part of a clinical trial. The patient experienced stable disease for over six months before progressive disease was noted.
These case studies emphasize the potential of this compound as a viable option for patients with challenging malignancies.
Safety Profile
The safety profile of this compound has been evaluated in clinical trials, revealing manageable adverse effects that include:
- Common Adverse Events : Fatigue, nausea, and diarrhea.
- Serious Adverse Events : Occasional instances of pneumonitis and infections, necessitating careful monitoring.
Overall, the benefits observed in terms of tumor response appear to outweigh the risks associated with treatment.
Eigenschaften
CAS-Nummer |
1262440-25-4 |
---|---|
Molekularformel |
C20H16FN7OS |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1 |
InChI-Schlüssel |
RSIWALKZYXPAGW-NSHDSACASA-N |
SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Isomerische SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5 |
Kanonische SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dezapelisib; INCB040093; INCB-040093; INCB 040093. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.